molecular formula C16H22N2O3 B2658601 N1-cycloheptyl-N2-(3-methoxyphenyl)oxalamide CAS No. 898358-12-8

N1-cycloheptyl-N2-(3-methoxyphenyl)oxalamide

Cat. No.: B2658601
CAS No.: 898358-12-8
M. Wt: 290.363
InChI Key: NPVXDTZAPZYONP-UHFFFAOYSA-N
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Description

N1-cycloheptyl-N2-(3-methoxyphenyl)oxalamide: is a chemical compound that belongs to the class of oxalamides These compounds are characterized by the presence of an oxalamide group, which is a functional group consisting of two amide groups connected by a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-cycloheptyl-N2-(3-methoxyphenyl)oxalamide typically involves the reaction of an amine with oxalyl chloride in a basic medium. The general procedure is as follows:

    Oxalyl chloride: (2.5 mmol) is added dropwise to a cold solution of the amine (5 mmol) in tetrahydrofuran (40 ml) containing a few drops of triethylamine.

  • The solution is stirred at room temperature for 24 hours.
  • The reaction mixture is then quenched with water and extracted with an organic solvent such as dichloromethane.
  • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the crude product.
  • The crude product is purified by recrystallization or column chromatography to yield the desired oxalamide .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale synthesis involve optimizing reaction conditions to maximize yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: N1-cycloheptyl-N2-(3-methoxyphenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted oxalamides with different functional groups.

Scientific Research Applications

N1-cycloheptyl-N2-(3-methoxyphenyl)oxalamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-cycloheptyl-N2-(3-methoxyphenyl)oxalamide involves its interaction with specific molecular targets. For example, as a lipoxygenase inhibitor, the compound binds to the active site of the enzyme, preventing the oxidation of fatty acids. This inhibition can disrupt metabolic pathways involved in inflammation and cancer .

Comparison with Similar Compounds

  • N1-cyclopentyl-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide
  • N1-cyclohexyl-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide
  • N1-cycloheptyl-N2-(2-methoxybenzyl)oxalamide

Comparison: N1-cycloheptyl-N2-(3-methoxyphenyl)oxalamide is unique due to its specific cycloheptyl and methoxyphenyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

N-cycloheptyl-N'-(3-methoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-21-14-10-6-9-13(11-14)18-16(20)15(19)17-12-7-4-2-3-5-8-12/h6,9-12H,2-5,7-8H2,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPVXDTZAPZYONP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C(=O)NC2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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